

Molybdenum-92: A Comparative Analysis with Other Stable p-Nuclei

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-92**

Cat. No.: **B083593**

[Get Quote](#)

A deep dive into the properties, nucleosynthesis, and experimental investigation of **Molybdenum-92** relative to its fellow p-nuclei, tailored for researchers and drug development professionals.

Molybdenum-92 (^{92}Mo) stands out among the rare, proton-rich stable isotopes known as p-nuclei.^[1] These nuclei, bypassed by the primary stellar nucleosynthesis mechanisms of slow (s-process) and rapid (r-process) neutron capture, present a formidable challenge to our understanding of elemental formation in the cosmos.^[2] This guide provides a comparative analysis of ^{92}Mo with other stable p-nuclei, presenting key quantitative data, detailing experimental methodologies for their study, and visualizing the complex processes involved.

Properties and Abundances: A Comparative Overview

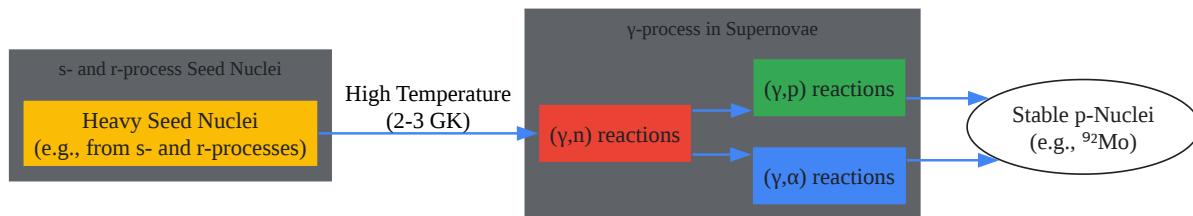
P-nuclei are characterized by their significantly lower solar abundances compared to their neutron-richer isotopes. However, within this rare group, the light p-nuclei, particularly ^{92}Mo and ^{94}Mo , exhibit surprisingly high abundances that are not consistently reproduced by current astrophysical models.^{[2][3]} The following table summarizes the solar system abundances of all 35 stable p-nuclei, highlighting the unique position of ^{92}Mo .

p-Nucleus	Solar System Abundance (Si = 10 ⁶ atoms)
⁷⁴ Se	0.0234
⁷⁸ Kr	0.0038
⁸⁴ Sr	0.0059
⁹² Mo	0.236
⁹⁴ Mo	0.148
⁹⁶ Ru	0.059
⁹⁸ Ru	0.020
¹⁰² Pd	0.012
¹⁰⁴ Cd	0.007
¹⁰⁶ Cd	0.014
¹⁰⁸ Cd	0.010
¹¹³ In	0.0006
¹¹² Sn	0.010
¹¹⁴ Sn	0.007
¹¹⁵ Sn	0.004
¹²⁰ Te	0.003
¹²⁴ Xe	0.001
¹²⁶ Xe	0.001
¹³⁰ Ba	0.001
¹³² Ba	0.001
¹³⁸ La	0.0009
¹³⁶ Ce	0.005
¹³⁸ Ce	0.006

^{144}Sm	0.003
^{152}Gd	0.0002
^{156}Dy	0.0005
^{158}Dy	0.0009
^{162}Er	0.001
^{164}Er	0.016
^{168}Yb	0.001
^{174}Hf	0.002
^{180}Ta	0.00002
^{180}W	0.001
^{184}Os	0.0002
^{190}Pt	0.0001
^{196}Hg	0.0002

Abundance data sourced from Lodders (2021).

Nucleosynthesis of p-Nuclei: The Quest for Origins


The primary mechanism thought to be responsible for the production of most p-nuclei is the γ -process, occurring in the explosive oxygen/neon-burning layers of core-collapse supernovae. This process involves a series of photodisintegration reactions, such as (γ, n) , (γ, p) , and (γ, α) , on pre-existing s- and r-process seed nuclei at temperatures of 2-3 GK.

However, the γ -process models consistently underproduce the light p-nuclei, including ^{92}Mo .^[3] This has led to the exploration of other potential nucleosynthesis pathways:

- The rp-process (rapid proton capture): This process occurs in proton-rich environments, such as on the surface of accreting neutron stars in binary systems. It involves a sequence of proton captures and β^+ decays.

- The vp-process (neutrino-p-process): This process is thought to occur in the neutrino-driven winds of core-collapse supernovae.^{[4][5]} Antineutrino absorption on protons creates neutrons, which can then be captured by neutron-deficient nuclei, helping to bridge waiting points in the reaction flow and produce heavier p-nuclei.^[4] The vp-process is considered a promising candidate for the synthesis of the light p-nuclei, including ^{92}Mo .^{[4][5]}

The following diagram illustrates the general reaction flow of the γ -process, the primary pathway for p-nuclei synthesis.

[Click to download full resolution via product page](#)

Caption: General reaction flow of the γ -process for p-nuclei synthesis.

Experimental Determination of Reaction Cross-Sections

To refine and validate nucleosynthesis models, precise experimental data on the cross-sections of relevant nuclear reactions are crucial. For ^{92}Mo , key reactions of interest include proton capture, (p, γ) , and photoneutron reactions, (γ, n) . The following tables summarize some of the available experimental data for these reactions.

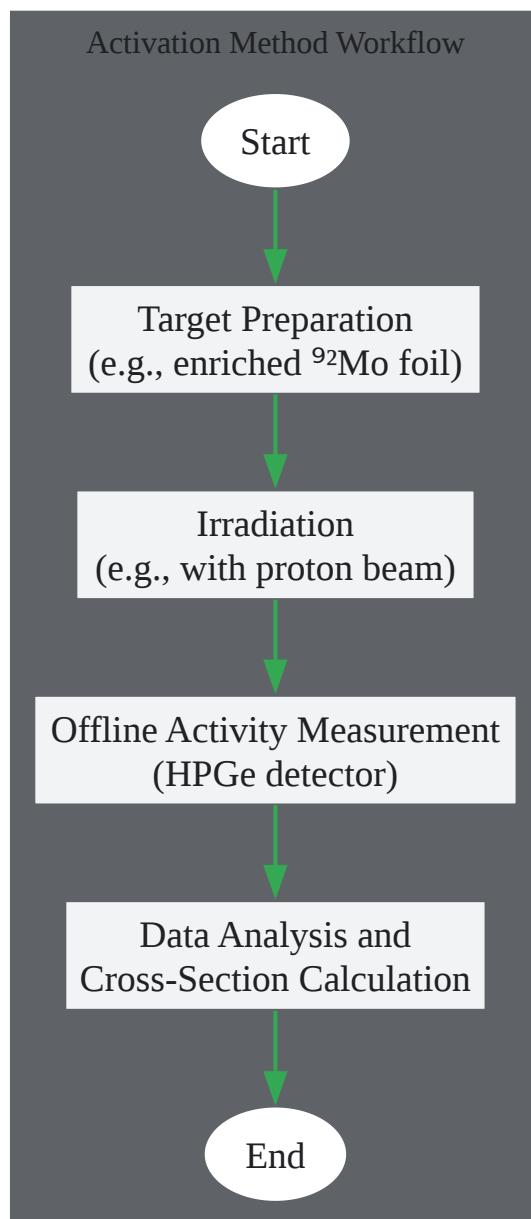
Table 2: Experimental Cross-Section Data for the $^{92}\text{Mo}(\text{p}, \gamma)^{93}\text{Tc}$ Reaction

Proton Energy (MeV)	Cross-Section (μ b)	Experimental Method	Reference
2.0	0.35 ± 0.04	Activation	Gyürky et al. (2014)
2.5	2.1 ± 0.2	Activation	Gyürky et al. (2014)
3.0	10.5 ± 1.1	Activation	Gyürky et al. (2014)
3.7	45.3 ± 4.6	In-beam γ -spectroscopy	Mayer et al. (2016)[1]
4.5	185 ± 19	In-beam γ -spectroscopy	Mayer et al. (2016)[1]
5.3	560 ± 56	In-beam γ -spectroscopy	Mayer et al. (2016)[1]

Table 3: Experimental Cross-Section Data for the $^{92}\text{Mo}(\gamma, n)^{91}\text{Mo}$ Reaction

Photon Energy (MeV)	Cross-Section (mb)	Experimental Method	Reference
13.0	15.2 ± 1.0	Bremsstrahlung	Beil et al. (1974)
14.0	32.5 ± 2.1	Bremsstrahlung	Beil et al. (1974)
15.0	55.1 ± 3.6	Bremsstrahlung	Beil et al. (1974)
16.0	78.3 ± 5.1	Bremsstrahlung	Beil et al. (1974)
18.0	101.2 ± 6.6	Bremsstrahlung	Beil et al. (1974)

Experimental Protocols


The determination of reaction cross-sections at astrophysically relevant energies is a complex endeavor. Two common techniques employed are the activation method and in-beam γ -ray spectroscopy.

The Activation Method

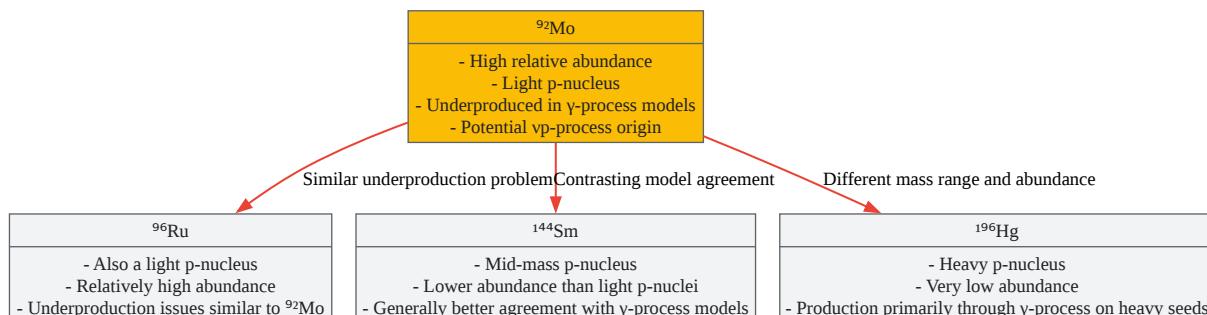
The activation method is an offline technique where a target material is irradiated with a particle beam, and the resulting radioactive product nuclei are subsequently counted.

- Target Preparation: A thin, isotopically enriched target of the nucleus of interest (e.g., ^{92}Mo) is prepared.
- Irradiation: The target is bombarded with a beam of particles (e.g., protons) of a specific energy for a predetermined duration.
- Activity Measurement: After irradiation, the target is removed and placed in front of a high-purity germanium (HPGe) detector to measure the characteristic γ -rays emitted from the decay of the produced radioactive nuclei (e.g., ^{93}Tc).
- Cross-Section Calculation: The reaction cross-section is determined from the measured activity, the number of target nuclei, the beam intensity, and the decay properties of the product nucleus.

The following diagram outlines the workflow for a typical activation method experiment.

[Click to download full resolution via product page](#)

Caption: Workflow of the activation method for cross-section measurements.


In-beam γ -ray Spectroscopy

In-beam γ -ray spectroscopy is an online technique where the prompt γ -rays emitted during the nuclear reaction are detected.

- Experimental Setup: A beam of particles is directed onto a target, and an array of detectors (e.g., HPGe detectors) is placed around the target to detect the emitted γ -rays.
- Data Acquisition: The energies and intensities of the γ -rays are recorded in coincidence with the incoming beam.
- Cross-Section Determination: The cross-section is determined from the number of detected γ -rays, the beam intensity, the number of target nuclei, and the detector efficiency.

Comparative Analysis of Molybdenum-92

The following diagram provides a logical comparison of the key characteristics of ^{92}Mo with other representative p-nuclei.

[Click to download full resolution via product page](#)

Caption: Logical comparison of ^{92}Mo with other p-nuclei.

Conclusion

Molybdenum-92, along with other light p-nuclei, continues to be a focal point of research in nuclear astrophysics. Its anomalously high abundance compared to theoretical predictions from the standard γ -process model suggests the contribution of additional or alternative

nucleosynthesis mechanisms, with the vp-process being a leading candidate. Continued efforts in obtaining precise experimental cross-section data for key reactions involving ⁹²Mo and other p-nuclei are essential for refining our models of stellar evolution and the origin of the elements. This, in turn, provides a more complete understanding of the nuclear processes that shape our universe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ikp.uni-koeln.de [ikp.uni-koeln.de]
- 2. aanda.org [aanda.org]
- 3. indico.mpp.mpg.de [indico.mpp.mpg.de]
- 4. arxiv.org [arxiv.org]
- 5. [0711.1502] On the origin of the lightest Molybdenum isotopes [arxiv.org]
- To cite this document: BenchChem. [Molybdenum-92: A Comparative Analysis with Other Stable p-Nuclei]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083593#comparative-analysis-of-molybdenum-92-with-other-stable-p-nuclei>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com